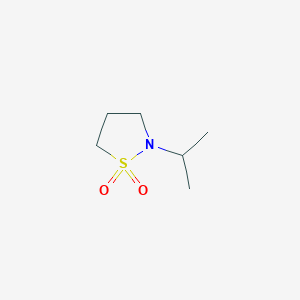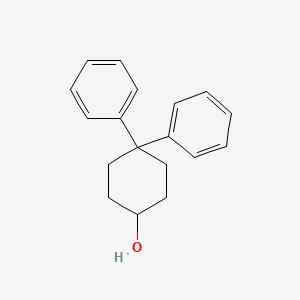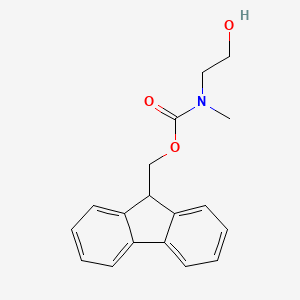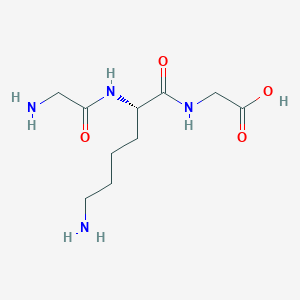
2-Isopropylisothiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylisothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₆H₁₃NO₂S. It is known for its unique structure, which includes a sulfur atom in a five-membered ring. This compound is primarily used in research and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylisothiazolidine 1,1-dioxide typically involves the reaction of isothiazolidine derivatives with isopropyl groups under controlled conditions. The reaction is carried out in the presence of oxidizing agents to achieve the desired dioxide form. Common reagents used in the synthesis include hydrogen peroxide and other peroxides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide form back to the corresponding sulfide.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Isothiazolidines: Formed through substitution reactions
Aplicaciones Científicas De Investigación
2-Isopropylisothiazolidine 1,1-dioxide is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Isopropylisothiazolidine 1,1-dioxide involves its interaction with cellular components through oxidation-reduction reactions. The compound can oxidize cellular proteins and enzymes, leading to alterations in their function. This mechanism is similar to other oxidizing agents like hydrogen peroxide .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolidine: Lacks the isopropyl group and dioxide functionality.
Isothiazolidine 1,1-dioxide: Similar structure but without the isopropyl group.
2-Methylisothiazolidine 1,1-dioxide: Similar structure with a methyl group instead of an isopropyl group
Uniqueness
2-Isopropylisothiazolidine 1,1-dioxide is unique due to its specific isopropyl substitution and dioxide functionality, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-propan-2-yl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRXCPBNKJSGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444276 |
Source


|
| Record name | N-Isopropyl-1,3-propanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279669-65-7 |
Source


|
| Record name | N-Isopropyl-1,3-propanesultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)








![2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid](/img/structure/B1337363.png)

